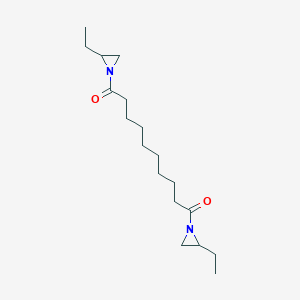
1,3-Benzodioxole, 5-(4-((2-pyrimidinyl)amino)piperidinomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole, 5-(4-((2-pyrimidinyl)amino)piperidinomethyl)- is a complex organic compound that features a benzodioxole ring fused with a piperidine and pyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5-(4-((2-pyrimidinyl)amino)piperidinomethyl)- typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole with a piperidine derivative, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles might be employed to enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole, 5-(4-((2-pyrimidinyl)amino)piperidinomethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrimidine and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate, and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole, 5-(4-((2-pyrimidinyl)amino)piperidinomethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole, 5-(4-((2-pyrimidinyl)amino)piperidinomethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies, including molecular docking and bioassays, are conducted to elucidate these interactions and their effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole derivatives: Compounds with similar benzodioxole structures but different substituents.
Piperidine derivatives: Compounds featuring the piperidine ring, often with varying functional groups.
Pyrimidine derivatives: Molecules containing the pyrimidine ring, used in various pharmaceutical applications.
Uniqueness
1,3-Benzodioxole, 5-(4-((2-pyrimidinyl)amino)piperidinomethyl)- stands out due to its unique combination of the benzodioxole, piperidine, and pyrimidine moieties. This structural complexity provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.
Propiedades
Número CAS |
76167-77-6 |
|---|---|
Fórmula molecular |
C17H20N4O2 |
Peso molecular |
312.37 g/mol |
Nombre IUPAC |
N-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H20N4O2/c1-6-18-17(19-7-1)20-14-4-8-21(9-5-14)11-13-2-3-15-16(10-13)23-12-22-15/h1-3,6-7,10,14H,4-5,8-9,11-12H2,(H,18,19,20) |
Clave InChI |
HSPSMJLOWFXYAL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1NC2=NC=CC=N2)CC3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


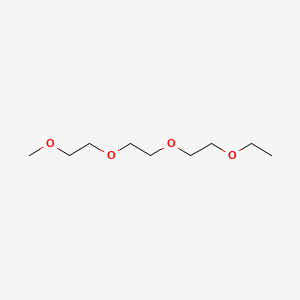
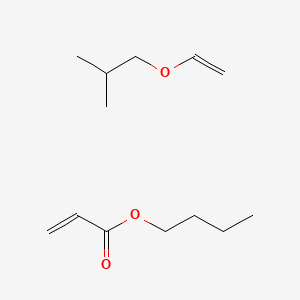
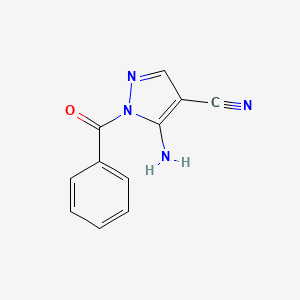
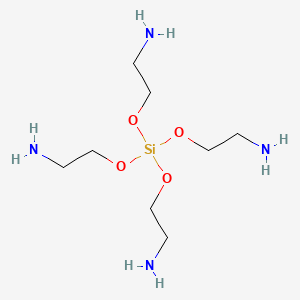
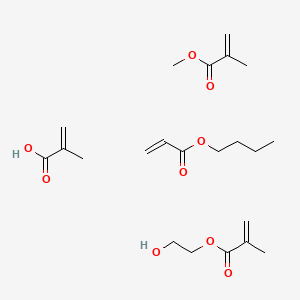

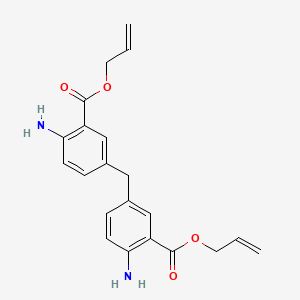

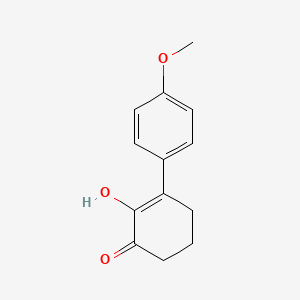
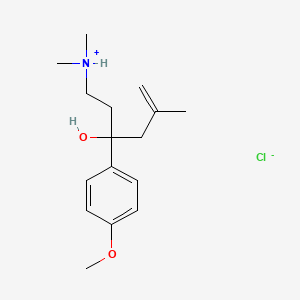


![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)
